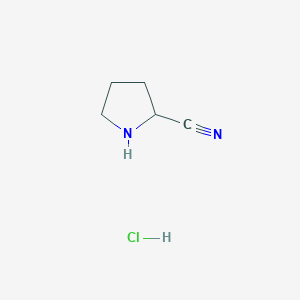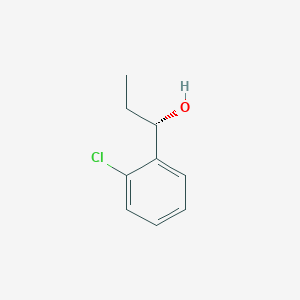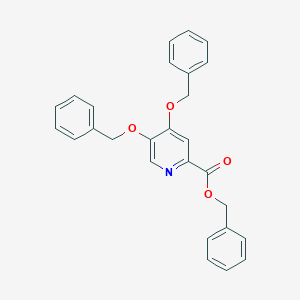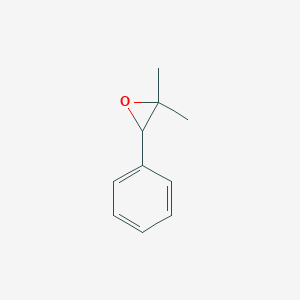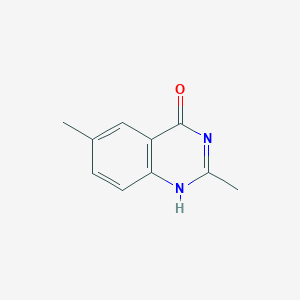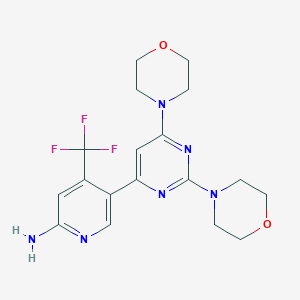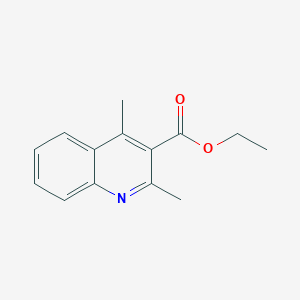
6-morpholino-3,4-dihydronaphthalen-1(2H)-one
説明
6-morpholino-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound is also known as MDN and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 6-morpholino-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, studies have suggested that MDN can modulate the activity of ion channels by binding to specific sites on the channel. This binding can lead to changes in the conformation of the channel, which can alter its activity.
Biochemical and Physiological Effects:
Studies have shown that 6-morpholino-3,4-dihydronaphthalen-1(2H)-one can have various biochemical and physiological effects. For example, MDN has been shown to modulate the activity of voltage-gated potassium channels, which are essential for the proper functioning of the heart. This modulation can lead to changes in heart rate and blood pressure.
実験室実験の利点と制限
One of the significant advantages of using 6-morpholino-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its ability to modulate the activity of ion channels. This modulation can lead to changes in cellular activity, which can be useful for investigating the role of ion channels in various physiological processes. However, one of the limitations of using MDN is its potential toxicity. Studies have shown that MDN can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6-morpholino-3,4-dihydronaphthalen-1(2H)-one. One of the most significant areas of research is in the field of neuroscience. Studies have shown that MDN can modulate the activity of ion channels, which can have therapeutic implications for various neurological disorders. Future research could investigate the potential use of MDN in the treatment of these disorders.
Another area of research is in the field of cardiovascular disease. Studies have shown that MDN can modulate the activity of voltage-gated potassium channels, which are essential for the proper functioning of the heart. Future research could investigate the potential use of MDN in the treatment of various cardiovascular disorders.
In conclusion, 6-morpholino-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Future research could investigate the potential use of MDN in the treatment of various neurological and cardiovascular disorders.
科学的研究の応用
6-morpholino-3,4-dihydronaphthalen-1(2H)-one has been used in various scientific studies to investigate its potential applications in different fields. One of the most significant applications of MDN is in the field of neuroscience. Studies have shown that MDN can modulate the activity of ion channels, which are essential for the proper functioning of neurons. This modulation can lead to changes in neuronal excitability, which can have therapeutic implications for various neurological disorders.
特性
CAS番号 |
15300-12-6 |
|---|---|
製品名 |
6-morpholino-3,4-dihydronaphthalen-1(2H)-one |
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
6-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H17NO2/c16-14-3-1-2-11-10-12(4-5-13(11)14)15-6-8-17-9-7-15/h4-5,10H,1-3,6-9H2 |
InChIキー |
SIEWSRSYXYODNE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)N3CCOCC3)C(=O)C1 |
正規SMILES |
C1CC2=C(C=CC(=C2)N3CCOCC3)C(=O)C1 |
同義語 |
6-Morpholino-3,4-dihydronaphthalen-1(2H)-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
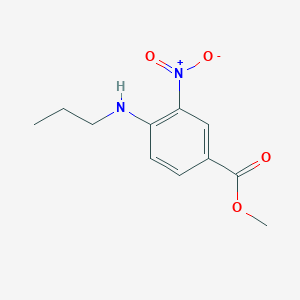
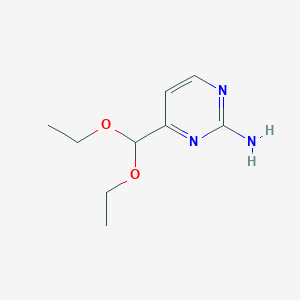
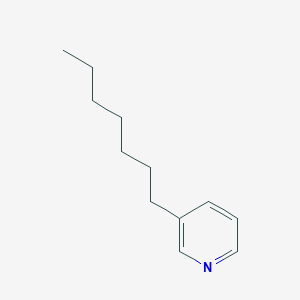
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
